REACTION_CXSMILES
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C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=2)[N:8]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)[N:7]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+].CCOC(C)=O>C1COCC1>[Cl:18][C:13]1[CH:12]=[C:11]([C:9]2[N:8]([C:19]3[CH:20]=[CH:21][C:22]([O:25][CH3:26])=[CH:23][CH:24]=3)[N:7]=[C:6]([CH2:4][OH:3])[CH:10]=2)[CH:16]=[CH:15][C:14]=1[Cl:17] |f:1.2,3.4.5|
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Name
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5-(3,4-dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
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Quantity
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55.7 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=NN(C(=C1)C1=CC(=C(C=C1)Cl)Cl)C1=CC=C(C=C1)OC
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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350 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
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Name
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|
Quantity
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400 mL
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Type
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reactant
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir for 20 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then cooled to 0° C.
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Type
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STIRRING
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Details
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The slurry mixture was stirred overnight whereupon both layers
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The organic layer was extracted with EtOAc (2×75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DRY_WITH_MATERIAL
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Details
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The crude product was dried under vacuum
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Type
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CUSTOM
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Details
|
to recover 46.8 g (96%) of the title compound
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Type
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CUSTOM
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Details
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This was used in the next step without further purification
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Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
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ClC=1C=C(C=CC1Cl)C1=CC(=NN1C1=CC=C(C=C1)OC)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |